molecular formula C22H31N3O5S2 B2737732 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate CAS No. 361478-99-1

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2737732
CAS No.: 361478-99-1
M. Wt: 481.63
InChI Key: RIMIQDDKBHUGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a thiazole ring, a benzamido group, and a sulfamoyl group. It is primarily used in various chemical and biological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamido and sulfamoyl groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiazole-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate
  • Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

These compounds share similar structural features but differ in their specific functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S2/c1-7-30-21(27)19-16(6)23-22(31-19)24-20(26)17-8-10-18(11-9-17)32(28,29)25(12-14(2)3)13-15(4)5/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMIQDDKBHUGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.